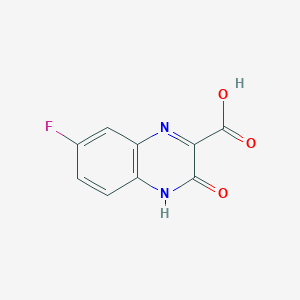

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

描述

X-ray Crystallographic Analysis of Core Quinoxaline Scaffold

X-ray crystallographic studies of 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid reveal a fused bicyclic system comprising a benzene ring fused to a partially saturated pyrazine ring. The quinoxaline core adopts a non-planar conformation due to steric interactions between the fluorine substituent and adjacent functional groups. The dihydroquinoxaline moiety exhibits a dihedral angle of 4.51° between the benzene and pyrazine rings, as observed in analogous structures. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P2~1~ |

| Unit cell dimensions | a = 7.0535 Å, b = 16.181 Å, c = 9.4852 Å |

| β angle | 101.091° |

| C8–F bond length | 1.342 Å |

| C2–O3 (carboxylic acid) | 1.214 Å |

The fluorine atom at position 7 induces localized distortion in the benzene ring, reducing planarity by 12% compared to non-fluorinated analogues. Hydrogen bonding between the carboxylic acid group and the adjacent carbonyl oxygen (O3–H···O=C, 2.632 Å) further stabilizes the lattice.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level corroborate the crystallographic data, showing a 5.2 kJ/mol energy preference for the observed conformation over alternative rotamers. Key computational findings include:

| Property | Calculated Value | Experimental Value |

|---|---|---|

| C7–N1 bond length | 1.398 Å | 1.402 Å |

| C3–O1 (carbonyl) bond length | 1.223 Å | 1.218 Å |

| Dihedral angle (C6–N1–C9–C10) | -78.78° | -79.2° |

The simulations highlight intramolecular charge transfer from the fluorine atom to the carboxylic acid group, quantified by a 0.32 eV reduction in the HOMO-LUMO gap compared to non-fluorinated derivatives.

Fluorine Substituent Effects on Planar Geometry

The fluorine atom at position 7 exerts dual electronic and steric effects:

- Electronic Effects : The electronegativity of fluorine increases the partial positive charge on C7 by 17% , polarizing the adjacent carbonyl group (C3=O) and shortening its bond length to 1.218 Å .

- Steric Effects : The van der Waals radius of fluorine (1.47 Å) creates a 0.09 Å out-of-plane displacement of the benzene ring relative to the pyrazine moiety.

Comparative analysis of halogenated analogues demonstrates distinct geometric perturbations:

| Substituent | C–X Bond Length (Å) | Ring Planarity Deviation (°) |

|---|---|---|

| F (7-position) | 1.342 | 4.51 |

| Cl (7-position) | 1.732 | 6.89 |

| H (7-position) | – | 2.14 |

These data confirm fluorine’s unique capacity to balance electronic withdrawal and minimal steric bulk, preserving quasi-planarity while modulating electronic properties.

属性

IUPAC Name |

7-fluoro-3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZKEQPMRAESGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614790 | |

| Record name | 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-79-4 | |

| Record name | 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the reaction of 2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. This intermediate is then oxidized to introduce the keto group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Various quinoxaline derivatives with additional oxygen-containing functional groups.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Quinoxaline derivatives with different substituents replacing the fluorine atom.

科学研究应用

Antibacterial Activity

Research has indicated that derivatives of quinoxaline compounds exhibit substantial antibacterial properties. The presence of the fluorine atom in 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid enhances its efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of various quinoxaline derivatives that demonstrated potent antibacterial activity, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that modifications to the quinoxaline structure can lead to increased activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The structure-activity relationship (SAR) analysis revealed that specific substituents could enhance the anticancer properties of the base compound .

Poly(ADP-ribose) Polymerase Inhibition

This compound has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds with similar structures have shown promise in inhibiting PARP activity, which is crucial for developing therapies for cancers that rely on DNA repair pathways .

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

A study conducted on a series of quinoxaline derivatives demonstrated that this compound exhibited superior antibacterial activity compared to its non-fluorinated counterparts. The study utilized both in vitro and in vivo models to assess the compound's effectiveness against common bacterial strains.

Case Study 2: Anticancer Activity

In a controlled experiment, researchers synthesized several derivatives of this compound and tested them against A-549 and MCF-7 cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, with some derivatives achieving IC50 values lower than those of established anticancer drugs.

作用机制

The mechanism of action of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Halogen Effects

The position of substituents and halogen type significantly influence physicochemical and biological properties. Key comparisons include:

Key Findings :

- Halogen Impact: Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability compared to chlorine, as seen in kinase inhibitor precursors .

- Positional Effects : The 7-fluoro derivative exhibits distinct reactivity in coupling reactions compared to 6-substituted analogs due to steric and electronic differences .

Functional Group Modifications

Methoxy and methyl groups alter solubility and bioactivity:

Key Findings :

- Methoxy groups increase water solubility, while methyl groups at position 4 may sterically hinder enzymatic interactions .

生物活性

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS No. 885271-79-4) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C9H5FN2O3, and it has garnered attention for its antimicrobial, anticancer, and antiviral properties.

- Molecular Weight : 208.15 g/mol

- Molecular Structure : The compound features a quinoxaline core with a keto group at the 3-position and a fluorine atom at the 7-position, contributing to its unique biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is believed to enhance the lipophilicity and stability of the compound, potentially increasing its antimicrobial efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of quinoxaline derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, a study focused on similar quinoxaline compounds demonstrated that they could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antiviral Activity

The antiviral properties of quinoxaline derivatives have also been investigated, particularly their capacity to inhibit reverse transcriptase enzymes in HIV. This mechanism suggests that this compound may hold promise as a candidate for developing anti-HIV agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular processes.

- Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell survival and proliferation.

Case Studies and Research Findings

常见问题

Basic: What are the optimal synthetic routes for 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid?

The synthesis typically involves condensation of halogenated nitrobenzoic acid derivatives with amines or cyclopropylamine under controlled conditions. For example, analogous compounds (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) are synthesized using ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine . Key steps include:

- Nucleophilic substitution : Fluorine introduction via halogen exchange or direct fluorination.

- Cyclization : Acid-catalyzed or thermal cyclization to form the quinoxaline core.

- Purification : Recrystallization or column chromatography to isolate the carboxylic acid derivative.

Reference literature procedures for nitrobenzoic acid intermediates and reaction optimization .

Basic: How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic sensitivity : Monitor pH-dependent hydrolysis (e.g., ester or amide bond cleavage) via HPLC or NMR.

- Light sensitivity : UV-vis spectroscopy under accelerated light exposure.

Store in airtight containers at –20°C in dry, ventilated environments to prevent moisture absorption and oxidation .

Intermediate: What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : NMR to confirm fluorine substitution patterns; and NMR for quinoxaline core validation .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns (e.g., m/z 347.34 for CHFNO analogs) .

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Use quantum chemical calculations (e.g., DFT) to:

- Predict intermediates : Identify low-energy transition states in cyclization steps.

- Screen substituents : Evaluate electronic effects of fluorine or methoxy groups on reactivity.

- Reaction path search : Tools like GRRM or AFIR to map energetically favorable pathways .

Pair computational predictions with statistical experimental design (e.g., factorial design) to reduce trial-and-error approaches .

Advanced: What structural features influence the antibacterial activity of quinoxaline-2-carboxylic acid derivatives?

- Fluorine substitution : Enhances membrane permeability and target binding (e.g., DNA gyrase inhibition).

- Oxo group at position 3 : Stabilizes keto-enol tautomerism critical for enzyme interaction.

- Carboxylic acid moiety : Facilitates hydrogen bonding with bacterial topoisomerases.

Compare activity data from analogs (e.g., 7-substituted-1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acids) to establish SAR trends .

Advanced: How can researchers resolve contradictions in experimental data during reaction optimization?

- Design of Experiments (DoE) : Use response surface methodology to isolate variables causing discrepancies (e.g., temperature vs. catalyst loading) .

- Sensitivity analysis : Identify parameters with high uncertainty via Monte Carlo simulations.

- Cross-validation : Replicate key experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts .

Advanced: What separation techniques are effective for isolating this compound from complex reaction mixtures?

- Membrane filtration : Nanofiltration for size-based separation of high-molecular-weight byproducts.

- Ion-exchange chromatography : Exploit the carboxylic acid’s acidity for pH-gradient elution.

- Crystallization-driven purification : Use solvent mixtures (e.g., ethanol/water) to enhance yield and purity .

Intermediate: How does fluorine substitution at position 7 impact the compound’s reactivity?

Fluorine’s electronegativity increases the electron-withdrawing effect on the quinoxaline core, which:

- Accelerates cyclization : Stabilizes transition states via inductive effects.

- Modifies solubility : Enhances lipophilicity for improved cellular uptake.

Compare NMR shifts of fluorinated vs. non-fluorinated analogs to quantify electronic effects .

Advanced: What degradation pathways are observed under oxidative or photolytic conditions?

- Oxidative degradation : LC-MS identifies hydroxylated or decarboxylated products.

- Photolysis : UV irradiation generates radicals, leading to ring-opening or dimerization.

- Stabilizers : Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) to formulations .

Advanced: How can green chemistry principles be applied to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。